2-(2-Phenylethyl)morpholine
Overview
Description
2-(2-Phenylethyl)morpholine is a biochemical used for proteomics research . It is a chemical compound with the molecular formula C12H17NO .
Synthesis Analysis
The synthesis of morpholines, including 2-(2-Phenylethyl)morpholine, has been a subject of research due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethyl)morpholine consists of a six-membered ring containing both amine and ether functional groups . The molecular weight of this compound is 191.27 .Chemical Reactions Analysis
Morpholines, including 2-(2-Phenylethyl)morpholine, can undergo a variety of chemical reactions. Most of these reactions involve the secondary amine group . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Physical And Chemical Properties Analysis
Morpholine, a related compound, is a colorless, oily, hygroscopic, volatile liquid with a weak, ammonia-like or fish-like odor . It can undergo a diversity of chemical reactions .Scientific Research Applications
Synthesis of Biologically Active Molecules
2-(2-Phenylethyl)morpholine: is frequently utilized in the synthesis of biologically active molecules. Its incorporation into various compounds has been shown to enhance biological activity, making it a valuable component in pharmaceutical research .
Development of Pharmaceuticals
Morpholine derivatives, including 2-(2-Phenylethyl)morpholine , are known to be present in several pharmaceuticals. They are particularly significant in the development of drugs with potential antidepressant, antipyretic, and analgesic properties .
Corrosion Inhibitors
In industrial applications, morpholine compounds serve as corrosion inhibitors2-(2-Phenylethyl)morpholine can be used to protect metals and alloys from corrosion, thereby extending the life of machinery and equipment .
Surface-Active Agents
The compound’s structure allows it to act as a surface-active agent. This application is crucial in the formulation of detergents and emulsifiers, where 2-(2-Phenylethyl)morpholine helps to reduce surface tension and improve cleaning efficiency .
Organocatalysts and Ligands for Catalysts
2-(2-Phenylethyl)morpholine: is also employed as an organocatalyst and as a ligand for catalysts in various chemical reactions. Its role in catalysis is essential for increasing reaction efficiency and selectivity .
Alzheimer’s Disease Research
Recent studies have highlighted the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease2-(2-Phenylethyl)morpholine derivatives have shown promise as potential therapeutic agents in this field .
Safety and Hazards
Future Directions
Morpholines, including 2-(2-Phenylethyl)morpholine, continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research will likely continue to explore the synthesis of morpholines and their potential applications in various fields .
Mechanism of Action
Target of Action
Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
Morpholine-modified agents have been shown to exhibit multiple antibacterial mechanisms, suggesting a potential multitarget mechanism .
Biochemical Pathways
Morpholine-bearing arylsquaramides have been identified as small-molecule lysosomal ph modulators, suggesting that they may influence cellular processes through the modulation of lysosomal ph .
Result of Action
Morpholine-modified agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .
Action Environment
It is known that environmental stressors, such as salinity, can induce the production of related compounds, such as 2-(2-phenylethyl)chromones, in certain plant species .
properties
IUPAC Name |
2-(2-phenylethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWKJLQPACJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)morpholine | |
CAS RN |
58039-64-8 | |
Record name | 2-(2-phenylethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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